2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide
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Description
2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide is a useful research compound. Its molecular formula is C18H23N7O3 and its molecular weight is 385.428. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological changes .
Biochemical Pathways
Related compounds such as indole derivatives are known to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Related compounds have been shown to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
2-[8-(3,5-diethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-prop-2-enylpurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3/c1-5-8-23-14-15(22(4)18(28)24(16(14)27)10-13(19)26)20-17(23)25-12(7-3)9-11(6-2)21-25/h5,9H,1,6-8,10H2,2-4H3,(H2,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDGXHUHBLYEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)N)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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